molecular formula C13H6ClF3N4O2 B2961097 8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine CAS No. 135782-72-8

8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

Cat. No. B2961097
CAS RN: 135782-72-8
M. Wt: 342.66
InChI Key: INOYPCJSUKPABZ-UHFFFAOYSA-N
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Description

The compound “8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine” belongs to the class of [1,2,4]triazolo[4,3-a]pyridines . These are heterocyclic compounds, which means they contain atoms of at least two different elements in a cyclic structure. In this case, the ring structure contains carbon, nitrogen, and possibly other elements .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridines can be achieved through a one-pot synthesis method from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This method is mild, efficient, and operationally simple, providing facile access to synthetically and biologically important triazolopyridine derivatives .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyridines can be analyzed using X-ray diffraction . This technique can illustrate the relationship between weak interactions and the sensitivity of energetic materials .


Chemical Reactions Analysis

The chemical reactions of [1,2,4]triazolo[4,3-a]pyridines can vary depending on the specific substituents on the ring structure. For example, some [1,2,4]triazolo[4,3-a]pyridines exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyridines can vary widely depending on their specific structure. For instance, some compounds in this class have remarkable measured densities, excellent thermal stability, and very good calculated detonation performance .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[4,3-a]pyridines can depend on their specific structure and how they are used. Some compounds in this class are very sensitive to external stimuli .

Future Directions

Future research on [1,2,4]triazolo[4,3-a]pyridines could involve designing next-generation fused ring energetic materials for different applications . This could involve altering the kind or site of the substituent group(s) on the ring structure .

properties

IUPAC Name

8-chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6ClF3N4O2/c14-10-5-8(13(15,16)17)6-20-11(18-19-12(10)20)7-1-3-9(4-2-7)21(22)23/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOYPCJSUKPABZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6ClF3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-(4-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine

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